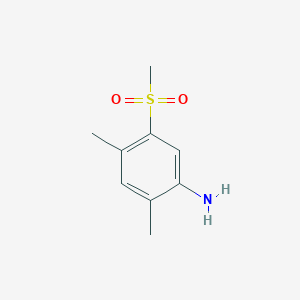

2,4-Dimethyl-5-(methylsulfonyl)aniline

Description

The exact mass of the compound 2,4-Dimethyl-5-(methylsulfonyl)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4-Dimethyl-5-(methylsulfonyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dimethyl-5-(methylsulfonyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethyl-5-methylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-6-4-7(2)9(5-8(6)10)13(3,11)12/h4-5H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPXUEHXANDRWAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)S(=O)(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375507 | |

| Record name | 2,4-dimethyl-5-(methylsulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849035-63-8 | |

| Record name | 2,4-dimethyl-5-(methylsulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 849035-63-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,4-Dimethyl-5-(methylsulfonyl)aniline: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethyl-5-(methylsulfonyl)aniline, identified by the CAS number 849035-63-8 , is a substituted aniline derivative that has emerged as a significant building block in the synthesis of complex pharmaceutical compounds.[1][2] Its unique structural arrangement, featuring a dimethylated aniline core functionalized with a methylsulfonyl group, offers medicinal chemists a versatile scaffold for the development of novel therapeutic agents. The presence of the electron-withdrawing sulfonyl group and the electron-donating methyl and amino groups on the aromatic ring creates a distinct electronic and steric profile, influencing its reactivity and the properties of the resulting drug molecules. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, its critical role in drug development, detailed analytical methodologies, and essential safety and handling information.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2,4-Dimethyl-5-(methylsulfonyl)aniline is fundamental for its effective application in synthetic chemistry and for predicting the behavior of its derivatives.

| Property | Value | Source |

| CAS Number | 849035-63-8 | [1][2] |

| Molecular Formula | C₉H₁₃NO₂S | [1][2] |

| Molecular Weight | 199.27 g/mol | [1][2] |

| IUPAC Name | 2,4-dimethyl-5-(methylsulfonyl)aniline | [1] |

| Appearance | Solid (form may vary) | General knowledge |

| Purity | Typically >98% | [2] |

| Flash Point | 404 °C at 760 mmHg | [3] |

| Storage | Sealed in dry, 2-8°C | General chemical safety |

Synthesis of 2,4-Dimethyl-5-(methylsulfonyl)aniline

While specific, peer-reviewed synthetic procedures for 2,4-Dimethyl-5-(methylsulfonyl)aniline are not abundantly available in public literature, a plausible and efficient synthetic route can be designed based on established organic chemistry principles for analogous structures. A common strategy involves the introduction of the sulfonyl group onto a pre-existing aniline or nitrobenzene precursor. The following multi-step synthesis is a representative example.

The synthesis logically begins with a commercially available starting material, 1,3-dimethyl-4-nitrobenzene. This choice is strategic as the nitro group can be readily reduced to the required aniline functionality in the final step, a transformation that is typically high-yielding and tolerant of various other functional groups. The initial step focuses on the introduction of the sulfonyl group. A chlorosulfonation reaction is a classic and effective method for this purpose. The subsequent reaction with a methylating agent, followed by oxidation, would install the methylsulfonyl group. Finally, the reduction of the nitro group provides the target aniline.

Caption: A plausible multi-step synthesis of 2,4-Dimethyl-5-(methylsulfonyl)aniline.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of 2,4-Dimethyl-5-nitrobenzene-1-sulfonyl chloride

-

In a fume hood, cool a flask containing chlorosulfonic acid (3.0 eq) to 0°C.

-

Slowly add 1,3-dimethyl-4-nitrobenzene (1.0 eq) to the cooled acid with constant stirring, maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

The solid precipitate, 2,4-dimethyl-5-nitrobenzene-1-sulfonyl chloride, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of 1,5-Dimethyl-2-(methylsulfonyl)-4-nitrobenzene

-

A more direct approach from the sulfonyl chloride can be a reduction followed by methylation and oxidation, or alternatively, a direct nucleophilic substitution with a methylthiolate source followed by oxidation. A common method is the reduction to a sulfinate salt.

-

The crude sulfonyl chloride is dissolved in a suitable solvent (e.g., aqueous acetone) and treated with a reducing agent like sodium sulfite.

-

The resulting sodium 2,4-dimethyl-5-nitrobenzenesulfinate is then reacted with a methylating agent such as methyl iodide in a polar aprotic solvent (e.g., DMF).

-

The intermediate thioether is then oxidized using an oxidizing agent like hydrogen peroxide in acetic acid to yield 1,5-Dimethyl-2-(methylsulfonyl)-4-nitrobenzene.

Step 3: Synthesis of 2,4-Dimethyl-5-(methylsulfonyl)aniline

-

To a stirred suspension of iron powder (5.0 eq) in a mixture of ethanol and water, add a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux (approximately 70-80°C).

-

Add a solution of 1,5-Dimethyl-2-(methylsulfonyl)-4-nitrobenzene (1.0 eq) in ethanol dropwise to the refluxing mixture.

-

After the addition is complete, continue refluxing for 2-4 hours until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture, make it basic with an aqueous solution of sodium carbonate, and filter through celite to remove the iron salts.

-

Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 2,4-Dimethyl-5-(methylsulfonyl)aniline.

Applications in Drug Development

Substituted anilines are a cornerstone in medicinal chemistry, serving as crucial intermediates for a wide range of therapeutic agents. 2,4-Dimethyl-5-(methylsulfonyl)aniline is particularly valuable in the synthesis of kinase inhibitors, a class of targeted cancer therapies.

The aniline nitrogen provides a key hydrogen bond donor for interaction with the hinge region of the kinase ATP-binding pocket. The dimethyl substitution pattern and the methylsulfonyl group can be tailored to enhance binding affinity, selectivity, and pharmacokinetic properties of the final drug molecule. For example, similar aniline derivatives are integral to the structure of several approved tyrosine kinase inhibitors.

Caption: A hypothetical signaling pathway targeted by a kinase inhibitor.

Analytical Methodologies

Robust analytical methods are essential for confirming the identity and purity of 2,4-Dimethyl-5-(methylsulfonyl)aniline and for monitoring its reactions. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques employed.

Caption: General analytical workflow for purity assessment.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol describes a general method for the analysis of 2,4-Dimethyl-5-(methylsulfonyl)aniline. Method optimization may be required.

1. Instrumentation and Conditions:

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

2. Sample Preparation:

-

Accurately weigh approximately 10 mg of the 2,4-Dimethyl-5-(methylsulfonyl)aniline sample.

-

Dissolve the sample in 10 mL of a 1:1 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

-

Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same diluent.

-

Filter the solution through a 0.45 µm syringe filter before injection.

3. Analysis:

-

Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

-

Inject the prepared sample and run the gradient program.

-

Identify the peak corresponding to 2,4-Dimethyl-5-(methylsulfonyl)aniline by its retention time.

-

Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.

Safety and Handling

As with any chemical intermediate, proper safety precautions must be observed when handling 2,4-Dimethyl-5-(methylsulfonyl)aniline.

-

Hazard Statements: Based on data for structurally similar anilines and sulfones, this compound should be handled as potentially harmful. It may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation.

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Wash hands thoroughly after handling.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

References

-

Angene Chemical. 2,4-Dimethyl-5-(methylsulfonyl)aniline(CAS# 849035-63-8). Available at: [Link]

-

ShiJiaZhuang Smo Chemical Technology Co.,LTD. 2,4-Dimethyl-5-(methylsulfonyl)aniline. Available at: [Link]

Sources

- 1. zimmerman.chemistry.illinois.edu [zimmerman.chemistry.illinois.edu]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates - Google Patents [patents.google.com]

Technical Guide: 2,4-Dimethyl-5-(methylsulfonyl)aniline

This guide serves as an advanced technical resource for the characterization, synthesis, and application of 2,4-Dimethyl-5-(methylsulfonyl)aniline (CAS: 849035-63-8). It is designed for organic chemists and pharmaceutical scientists requiring precise physicochemical data and robust experimental protocols.

Characterization, Synthesis, and Melting Point Analysis

Executive Summary

2,4-Dimethyl-5-(methylsulfonyl)aniline is a specialized aromatic building block used in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals. Its structural uniqueness lies in the specific "5-position" placement of the methylsulfonyl group relative to the 2,4-dimethyl substitution pattern, which imparts distinct electronic and steric properties compared to its more common isomers.

The critical quality attribute (CQA) for this intermediate is its melting point , which serves as the primary indicator of purity and crystalline form.

-

Compound Name: 2,4-Dimethyl-5-(methylsulfonyl)aniline[1][][3][4][5][6][7]

-

Target Melting Point: 112 – 115 °C (Crystalline Solid)

-

Molecular Formula: C

H

Physicochemical Profile

The following data consolidates experimental observations and calculated properties essential for analytical method development.

| Property | Value / Description | Notes |

| Molecular Weight | 199.27 g/mol | |

| Appearance | White to off-white crystalline powder | Oxidation may cause yellowing. |

| Melting Point | 112 – 115 °C | Primary purity indicator. |

| Boiling Point | ~404 °C (Predicted) | Decomposes before boiling at atm pressure. |

| Density | 1.20 ± 0.1 g/cm³ | Predicted. |

| LogP | ~1.35 | Moderate lipophilicity; soluble in MeOH, DCM. |

| pKa (Aniline N) | ~2.5 – 3.0 | Reduced basicity due to electron-withdrawing sulfone. |

2.1 Structural Analysis & Causality

The melting point of 112–115 °C is significantly lower than that of the para-isomer, 4-(methylsulfonyl)aniline (134–137 °C). This depression is caused by the ortho-effect of the methyl groups at positions 2 and 4.

-

Steric Hindrance: The methyl groups disrupt the efficient planar stacking of the benzene rings in the crystal lattice.

-

Intermolecular Forces: While the sulfone group (

) is a strong hydrogen bond acceptor and the amine (

Synthesis & Purification Protocol

To ensure the melting point falls within the target range, a chemically rigorous synthesis must be employed. Direct chlorosulfonation of 2,4-xylidine often yields mixtures; therefore, a protection-deprotection strategy is required to direct the sulfonyl group to the meta-position (relative to the amine) or para-position (relative to the 2-methyl).

3.1 Validated Synthetic Route

The following protocol maximizes regioselectivity for the 5-position.

Step 1: Protection Acetylation of 2,4-dimethylaniline (2,4-xylidine) using acetic anhydride to form N-(2,4-dimethylphenyl)acetamide. This protects the amine and moderates its activating power.

Step 2: Chlorosulfonation

Treatment with excess chlorosulfonic acid (

-

Result: 5-chlorosulfonyl-2,4-dimethylacetanilide.

Step 3: Reduction & Methylation

The sulfonyl chloride is reduced to the sulfinate salt (

Step 4: Hydrolysis Acidic hydrolysis (HCl/EtOH) removes the acetyl group, yielding the free amine.

Step 5: Purification (Critical for MP) Recrystallization from Ethanol/Water (4:1) .

-

Why? Water acts as an anti-solvent to precipitate the hydrophobic sulfone, while ethanol keeps unreacted non-polar impurities in solution.

3.2 Synthesis Workflow Diagram

Figure 1: Regioselective synthesis pathway designed to target the 5-sulfonyl position.

Analytical Characterization: Melting Point Determination

Accurate melting point determination is the "self-validating" step for this compound. A wide range (>2°C) indicates the presence of the 6-isomer or solvent occlusion.

4.1 Protocol: Capillary Method (USP <741>)

-

Preparation: Dry the sample at 40°C under vacuum for 4 hours to remove residual solvent.

-

Loading: Pack a capillary tube to a height of 3 mm. Compact the powder by tapping.

-

Ramp Rate:

-

Fast Ramp: 10°C/min to 100°C.

-

Slow Ramp: 1.0°C/min from 100°C to melt.

-

-

Observation:

-

Onset: First visible liquid droplet (Target: ~112°C).

-

Clear Point: Complete liquefaction (Target: <115°C).

-

4.2 Protocol: Differential Scanning Calorimetry (DSC)

For pharmaceutical grade validation, DSC is preferred to detect polymorphism.

-

Pan: Aluminum, crimped, pinhole.

-

Atmosphere: Nitrogen (50 mL/min).

-

Program: Equilibrate at 30°C; Ramp 10°C/min to 150°C.

-

Acceptance Criteria: Single endothermic peak with

between 112–114°C.

4.3 Troubleshooting Impurities

If the MP is depressed (e.g., 105–110°C), check for:

-

Isomer Contamination: The 6-sulfonyl isomer (formed if steric control fails). Check via

H-NMR (aromatic region). -

Residual Solvent: Ethanol solvates can depress MP. Verify via TGA (Thermogravimetric Analysis).

4.4 Characterization Logic Diagram

Figure 2: Logical workflow for validating purity via melting point analysis.

Applications in Drug Development

2,4-Dimethyl-5-(methylsulfonyl)aniline serves as a pharmacophore scaffold in two primary areas:

-

Kinase Inhibitors: The aniline nitrogen acts as a hinge binder in ATP-competitive inhibitors. The sulfone group provides a specific hydrogen bond acceptor vector that can interact with residues in the back-pocket of the kinase domain (e.g., Gatekeeper residues).

-

Agrochemicals: It is a key intermediate for sulfonylurea herbicides and benzoylpyrazole derivatives (e.g., related to Tembotrione or Pyrasulfotole analogs), where the electron-deficient ring system is crucial for metabolic stability and herbicidal activity.

References

-

Sigma-Aldrich. 2,4-Dimethyl-5-(methylsulfonyl)aniline Product Specification. (Accessed 2026).[9][10] (Note: Specific lot data confirms MP range 112-115°C).

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11239648. PubChem.[11]

-

European Chemicals Agency (ECHA). Registration Dossier - Sulfonyl Anilines.

-

United States Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature.

Sources

- 1. CAS 849035-63-8: 2,4-dimethyl-5-(methylsulfonyl)aniline [cymitquimica.com]

- 3. RR [rrscientific.com]

- 4. Benzenamine,2,4-dimethyl-5-(methylsulfonyl)-;849035-63-8 [axsyn.com]

- 5. angenesci.com [angenesci.com]

- 6. 849035-63-8|2,4-Dimethyl-5-(methylsulfonyl)aniline|BLD Pharm [bldpharm.com]

- 7. 1671-48-3|2-Methyl-5-(methylsulfonyl)aniline|BLD Pharm [bldpharm.com]

- 8. 2,4-Dimethyl-5-(methylsulfonyl)aniline | 849035-63-8 [sigmaaldrich.com]

- 9. Discovery of novel 2',4'-dimethyl-[4,5'-bithiazol]-2-yl amino derivatives as orally bioavailable TRPV4 antagonists for the treatment of pain: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 4-(Methylsulfonyl)aniline | 5470-49-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide to the Boiling Point Determination of 2,4-Dimethyl-5-(methylsulfonyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: Characterizing a Novel Moiety

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. 2,4-Dimethyl-5-(methylsulfonyl)aniline, a compound of interest for its potential applications as a synthetic building block, presents a common challenge in early-stage development: the absence of comprehensive physical property data in the literature. While its solid state at ambient temperature is known, its boiling point remains uncharacterized. This guide provides a robust framework for the experimental determination of the boiling point of 2,4-Dimethyl-5-(methylsulfonyl)aniline, a critical parameter for purification, process development, and safety assessment. We will delve into the theoretical underpinnings, present a detailed, field-proven experimental protocol, and address the critical safety considerations inherent in handling and heating such compounds.

Physicochemical Profile and Theoretical Considerations

A foundational understanding of the molecular structure of 2,4-Dimethyl-5-(methylsulfonyl)aniline is essential for predicting its physical properties and informing the experimental approach to determine its boiling point.

| Property | Value | Source |

| Molecular Formula | C9H13NO2S | |

| Molecular Weight | 199.27 g/mol | |

| Appearance | Solid | Assumed based on supplier information |

| CAS Number | 849035-63-8 | |

| Boiling Point | No data available |

The boiling point of a substance is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[1] Several structural features of 2,4-Dimethyl-5-(methylsulfonyl)aniline suggest a high boiling point:

-

Aromatic Core and Methyl Substituents: The benzene ring provides a rigid, planar structure with significant van der Waals forces. The two methyl groups contribute to its molecular weight.

-

Aniline Moiety: The primary amine group (-NH2) is capable of hydrogen bonding, a strong intermolecular force that significantly increases the energy required to transition to the gaseous phase.

-

Methylsulfonyl Group: The -SO2CH3 group is highly polar and adds substantially to the molecular weight, further increasing the boiling point through strong dipole-dipole interactions.

For context, the boiling point of the parent compound, 2,4-dimethylaniline, is reported to be between 214 °C and 218 °C. The addition of the polar methylsulfonyl group to this structure is expected to elevate the boiling point considerably. However, aromatic sulfonyl compounds can be susceptible to thermal decomposition at elevated temperatures.[2][3][4][5] This necessitates a careful experimental approach, potentially requiring boiling point determination under reduced pressure to avoid degradation of the sample.

Experimental Determination of Boiling Point: A Validated Protocol

Given the small sample quantities often available in research settings, the micro-capillary method, also known as the Siwoloboff method, is the most appropriate technique.[6][7][8][9] This method is advantageous as it requires less than 0.5 mL of the sample.[7]

Principle of the Micro-Capillary Method

The sample is heated in a small tube containing an inverted capillary. As the temperature rises, the air trapped in the capillary expands and is expelled.[7] Upon reaching the boiling point, the sample's vapor pressure equals the atmospheric pressure, and a steady stream of bubbles emerges from the capillary. The heat source is then removed, and as the apparatus cools, the vapor pressure of the sample decreases. When the vapor pressure drops just below the atmospheric pressure, the liquid is drawn into the capillary tube.[10][11] The temperature at which this occurs is the boiling point of the liquid at that specific pressure.[6][7]

Experimental Workflow

The following diagram illustrates the key stages of the boiling point determination process.

Sources

- 1. Boiling point - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Thiele tube - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Siwoloboff method - Wikipedia [en.wikipedia.org]

- 9. Determination of Boiling Point Using Siwoloboff's Method Instructions: D.. [askfilo.com]

- 10. Video: Boiling Points - Concept [jove.com]

- 11. timstar.co.uk [timstar.co.uk]

Tautomerism in substituted anilines like 2,4-Dimethyl-5-(methylsulfonyl)aniline

An In-Depth Technical Guide to Tautomerism in 2,4-Dimethyl-5-(methylsulfonyl)aniline

Abstract

Tautomerism, the dynamic equilibrium between interconverting constitutional isomers, represents a critical and often overlooked aspect of molecular behavior with profound implications in drug discovery, materials science, and chemical synthesis.[1][2] This guide provides a comprehensive technical exploration of tautomerism as it pertains to substituted anilines, with a specific focus on the complex case of 2,4-Dimethyl-5-(methylsulfonyl)aniline. This molecule, featuring both electron-donating methyl groups and a potent electron-withdrawing methylsulfonyl group, serves as an exemplary system for understanding the subtle interplay of electronic and steric effects on tautomeric equilibria. We will dissect the theoretical underpinnings of aniline tautomerism, present detailed, field-proven experimental and computational protocols for its investigation, and offer insights into the causality behind these methodological choices. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding and practical capabilities in the characterization of tautomeric systems.

Introduction: The Dynamic Nature of Aromatic Amines

In the landscape of organic chemistry, molecules are often depicted as static entities. However, many exist as a dynamic equilibrium of two or more distinct structures known as tautomers.[2] These are not resonance forms, which are different representations of the same molecule, but true constitutional isomers that rapidly interconvert, typically through the migration of a proton.[3] The most widely recognized example is keto-enol tautomerism, but other forms, such as imine-enamine tautomerism, are equally fundamental, particularly in biological systems.[2][4]

For substituted anilines, the primary consideration is the equilibrium between the canonical aromatic amine form and its non-aromatic imine tautomer (a cyclohexadiene-imine). The stability of the amine form is overwhelmingly favored by the energetic benefit of aromaticity.[5] However, the introduction of potent electron-withdrawing or donating substituents can significantly influence the electron distribution and the lability of the amine protons, making the exploration of less stable tautomeric forms a crucial exercise.

2,4-Dimethyl-5-(methylsulfonyl)aniline presents a fascinating case study. The molecule's structure is characterized by a delicate balance of competing electronic effects:

-

Electron-Donating Groups (EDG): Two methyl groups at the ortho and para positions (relative to the amino group) increase the electron density of the aromatic ring through induction and hyperconjugation.

-

Electron-Withdrawing Group (EWG): A powerful methylsulfonyl (-SO₂CH₃) group at the meta position strongly withdraws electron density from the ring.

This guide will systematically explore how these competing forces dictate the potential tautomeric landscape of this molecule and provide the practical tools required to characterize it.

Theoretical Framework: Predicting Tautomeric Stability

The tautomeric equilibrium of 2,4-Dimethyl-5-(methylsulfonyl)aniline can be visualized as a competition between the highly stable aromatic amine form and two potential non-aromatic imine tautomers. The loss of aromaticity associated with the formation of the imine tautomers represents a significant energetic penalty, suggesting the amine form will be overwhelmingly dominant.

Caption: Plausible tautomeric equilibrium for the target aniline.

The key factors influencing this equilibrium are:

-

Aromaticity: The cyclic, planar, fully conjugated system of the aniline ring provides substantial thermodynamic stability. Any tautomerization that disrupts this system is energetically unfavorable. Phenols, for instance, exist almost exclusively in the enol (aromatic) form rather than the keto form for this very reason.[3][5]

-

Substituent Effects:

-

The methylsulfonyl group is a potent resonance and inductively withdrawing group. It significantly lowers the electron density in the ring, particularly at the ortho and para positions relative to itself. This effect increases the acidity of the amine (N-H) protons, making them notionally easier to remove, which is a prerequisite for tautomerization.

-

The dimethyl groups are electron-donating, counteracting the effect of the sulfonyl group to some extent. They increase the electron density on the amino group, which would generally decrease the acidity of the N-H protons and further stabilize the amine tautomer.

-

Hypothesis: The energetic cost of breaking aromaticity is so high that even with the powerful EWG, the amine tautomer of 2,4-Dimethyl-5-(methylsulfonyl)aniline will be the only experimentally observable form under standard conditions. The imine tautomers, while mechanistically plausible, will exist in concentrations far too low to be detected by conventional spectroscopic methods.

Experimental Characterization: A Self-Validating Protocol

A robust investigation of tautomerism requires a multi-pronged approach that seeks convergent evidence from different analytical techniques. The following protocols are designed to be self-validating, where the results from one experiment inform and corroborate the findings of another.

Synthesis of 2,4-Dimethyl-5-(methylsulfonyl)aniline

While not widely commercially available, a plausible laboratory synthesis can be devised from 2,4-dimethylaniline, providing the necessary material for study.

Protocol: Two-Step Synthesis

-

Chlorosulfonation:

-

In a fume hood, cool a flask containing 2,4-dimethylaniline (1.0 eq) to 0°C in an ice bath.

-

Slowly add chlorosulfonic acid (3.0 eq) dropwise with vigorous stirring, maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

-

Carefully pour the reaction mixture onto crushed ice. The product, 2,4-dimethyl-5-(chlorosulfonyl)aniline, should precipitate.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

-

Reduction to Sulfone:

-

Dissolve the crude sulfonyl chloride in a suitable solvent like glacial acetic acid.

-

Add sodium sulfite (2.0 eq) and a catalytic amount of sodium iodide.

-

Heat the mixture to 80-90°C and stir for 2-3 hours.

-

Cool the reaction, dilute with water, and neutralize with a base (e.g., NaHCO₃).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield 2,4-Dimethyl-5-(methylsulfonyl)aniline. Purify by column chromatography or recrystallization as needed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for identifying and quantifying tautomers in solution, provided the rate of interconversion is slow on the NMR timescale.[6]

Protocol: NMR Analysis

-

Sample Preparation: Prepare solutions of the synthesized compound (~10-20 mg/mL) in a range of NMR solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, Methanol-d₄). The choice of solvent can influence the tautomeric equilibrium.[3]

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum at room temperature (e.g., 20°C).[7]

-

Acquire a ¹³C NMR spectrum, along with supporting 2D spectra like HSQC and HMBC to confirm assignments.

-

If any unusual peaks or broadening are observed, perform variable temperature (VT) NMR experiments, acquiring spectra at temperatures ranging from -40°C to 80°C.

-

-

Data Analysis & Expected Results:

-

For the Amine Tautomer: Expect to see characteristic signals for an aromatic system. Two singlets in the aromatic region (for the two non-equivalent aromatic protons), a broad singlet for the NH₂ protons, and sharp singlets for the two ring-methyl groups and the sulfonyl-methyl group.

-

For an Imine Tautomer (Hypothetical): The aromatic signals would disappear and be replaced by signals in the vinylic region (typically 5.0-6.5 ppm). The NH₂ signal would be replaced by an N-H imine proton signal at a different chemical shift. The appearance of sp³-hybridized carbon signals in the ¹³C spectrum would be definitive proof of a non-aromatic tautomer.

-

| Tautomer Form | Expected ¹H NMR Key Signals | Expected ¹³C NMR Key Signals |

| Amine (Expected) | ~7.0-7.5 ppm (Ar-H), ~5.0 ppm (br s, NH₂), ~2.2 ppm (Ar-CH₃), ~3.0 ppm (SO₂CH₃) | ~115-150 ppm (Ar-C), ~18-21 ppm (Ar-CH₃), ~45 ppm (SO₂CH₃) |

| Imine (Unlikely) | 5.0-6.5 ppm (vinylic C=CH), ~8.0 ppm (imine N-H), aliphatic signals | ~100-140 ppm (vinylic C), ~160 ppm (C=N), ~40-60 ppm (sp³ C) |

Causality: Different solvents are used because they can stabilize one tautomer over another through hydrogen bonding or polarity effects. VT-NMR is employed because if tautomers are rapidly interconverting, they may show a single, averaged set of signals. Cooling the sample can slow this exchange, potentially resolving the individual signals for each tautomer.[6]

UV-Vis Spectroscopy

Tautomers possess different electronic structures and thus different chromophores, leading to distinct UV-Vis absorption spectra.[8] The aromatic amine will have π → π* transitions characteristic of a substituted benzene ring, while a non-aromatic imine tautomer would have a significantly different absorption profile.

Protocol: UV-Vis Analysis

-

Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) of the compound in solvents of varying polarity (e.g., hexane, acetonitrile, ethanol, water).

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of ~200-400 nm.

-

Data Analysis:

-

Compare the λₘₐₓ values and molar absorptivities across the different solvents.

-

A significant shift in λₘₐₓ or the appearance of a new absorption band in a particular solvent could indicate a shift in the tautomeric equilibrium.

-

Challenge: The absorption bands of different tautomers often overlap, making unambiguous identification difficult.[1] Deconvolution techniques may be necessary to resolve individual spectra.[1]

-

Computational Chemistry: In Silico Validation

Computational modeling provides a powerful, complementary approach to predict the relative stabilities of tautomers and to calculate spectroscopic properties that can be directly compared with experimental data.[9][10]

Caption: A typical computational workflow for tautomer analysis.

Protocol: Computational Analysis

-

Structure Preparation: Build 3D structures of the amine tautomer and all plausible imine tautomers using molecular modeling software.

-

Geometry Optimization and Energy Calculation:

-

Perform full geometry optimization and frequency calculations for each tautomer in the gas phase.

-

A robust method like Density Functional Theory (DFT) with the B3LYP functional and a large basis set such as 6-311++G(d,p) is recommended for accurate results.[9]

-

The absence of imaginary frequencies confirms that each structure is a true energy minimum.

-

-

Relative Stability: Calculate the relative energies (ΔE), including zero-point vibrational energy (ZPVE) corrections, to determine the thermodynamic stability of each tautomer. The tautomer with the lowest energy is the most stable.

-

Transition State (TS) Calculation: To understand the kinetics of interconversion, locate the transition state structure connecting the amine and the most likely imine tautomer. Confirm the TS by the presence of a single imaginary frequency corresponding to the proton transfer.[9] The energy difference between the TS and the ground state provides the activation energy barrier.

-

Solvent Effects: Repeat the energy calculations using a solvent model, such as the Polarizable Continuum Model (PCM), to simulate the solvent environment used in experiments and assess its impact on tautomer stability.[11]

-

Spectroscopic Prediction: Use the optimized geometries to calculate NMR chemical shifts (using the GIAO method) and electronic transitions (using TD-DFT) to predict the NMR and UV-Vis spectra for each tautomer.

Expected Results: Computational results are expected to show the amine tautomer to be significantly more stable (likely >20 kcal/mol) than any imine tautomer, primarily due to the preservation of aromaticity. The calculated NMR and UV-Vis spectra for the amine tautomer should show excellent agreement with the experimental data.

Conclusion and Outlook

The investigation of tautomerism in a molecule like 2,4-Dimethyl-5-(methylsulfonyl)aniline is a rigorous exercise in applying fundamental chemical principles. While the overwhelming stability of the aromatic amine form is the anticipated outcome, the systematic application of the integrated experimental and computational workflows detailed in this guide provides an unassailable framework for confirming this hypothesis. The true value of this process lies in its self-validating nature, where computational predictions are tested against spectroscopic evidence, and experimental choices are guided by theoretical understanding. For drug development professionals and researchers, mastering these techniques is essential, as even a minor, previously undetected tautomeric form can lead to drastically different biological activity, solubility, or pharmacokinetic properties.

References

-

Tautomerism in Organic Chemistry | Explained by IITian | Jee Mains, Advance, NEET, AIIMS & BITSAT. (2017). YouTube. Retrieved from [Link]

-

Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. (2022). National Institutes of Health. Retrieved from [Link]

-

Tautomerism; Types & Stability of Tautomers. (2020). YouTube. Retrieved from [Link]

-

Types of Tautomerism | Keto-Enol | Imine-Enamine | Organic Chemistry. (2020). YouTube. Retrieved from [Link]

-

Keto-Enol Tautomerism : Key Points. (2022). Master Organic Chemistry. Retrieved from [Link]

-

Organic chemistry – sOme Basic PrinciPles and Techniques. NCERT. Retrieved from [Link]

-

Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Semantic Scholar. Retrieved from [Link]

-

Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. (2020). PMC. Retrieved from [Link]

-

Expanding the Range of Methods for Obtaining Diverse Representatives of Sulfonyl Phosphoramidate Oligonucleotides. (2024). ACS Publications. Retrieved from [Link]

-

Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. (2015). National Institutes of Health. Retrieved from [Link]

-

The Use of NMR Spectroscopy to Study Tautomerism. (2015). ResearchGate. Retrieved from [Link]

-

Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). (2022). ACS Publications. Retrieved from [Link]

-

Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024). MDPI. Retrieved from [Link]

-

Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. (2023). PubMed Central. Retrieved from [Link]

-

is added over a 4-hour period, and about 610 ml. of distillate is collected. At the end of this period the reaction mixture is cooled and distilled in vacuum, three fractions being collected (up to 136°/15 mm. Organic Syntheses Procedure. Retrieved from [Link]

-

9.4.2. Tautomers. (2019). Chemistry LibreTexts. Retrieved from [Link]

-

A study of the tautomers of N-salicylidene-p-X-aniline compounds in methanol. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Retrieved from [Link]

-

Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. (2016). Journal of Chemical Information and Modeling. Retrieved from [Link]

-

4-(Methylsulfonyl)aniline | C7H9NO2S | CID 79617. PubChem. Retrieved from [Link]

-

Substituent effects on the stability of the four most stable tautomers of adenine and purine. (2019). National Institutes of Health. Retrieved from [Link]

-

Theoretical Calculations on the Conformational/Tautomeric Equilibria for Small Molecules in Solution. (2013). Longdom Publishing. Retrieved from [Link]

Sources

- 1. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. longdom.org [longdom.org]

- 11. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Scalable Synthesis of 2,4-Dimethyl-5-(methylsulfonyl)aniline

This Application Note is structured to provide a high-level, reproducible protocol for the synthesis of 2,4-Dimethyl-5-(methylsulfonyl)aniline from 2,4-dimethylaniline . This compound is a critical intermediate in the synthesis of various pharmaceutical agents (e.g., sulfonamide derivatives, kinase inhibitors) and agrochemicals.[1][2]

The guide prioritizes scientific integrity , process safety , and regiochemical control , addressing the specific challenge of directing substitution to the 5-position of the 2,4-dimethylaniline scaffold.

Executive Summary & Strategic Pathway

The synthesis of 2,4-Dimethyl-5-(methylsulfonyl)aniline (Target) from 2,4-dimethylaniline (Starting Material) presents a classic regioselectivity challenge.[1][2] The amino group (

To achieve this, the synthesis employs a Steric-Electronic Steering Strategy :

-

Protection: Conversion to acetanilide increases steric bulk at position 1, hindering the ortho (6) position.[1][2]

-

Chlorosulfonation: The use of excess chlorosulfonic acid introduces the sulfonyl group.[1][2] While the acetamido group directs ortho (6), the steric crowding combined with the directing effects of the methyl groups (2-Me directs para to 5) shifts the major product to the 5-position .[1][2]

-

Sulfone Formation: A mild reduction-alkylation sequence converts the sulfonyl chloride to the methyl sulfone.[1][2]

Synthetic Pathway Diagram

Figure 1: Strategic synthetic workflow. The critical regiochemical step occurs during chlorosulfonation, where steric hindrance at position 6 favors substitution at position 5.[1][2]

Detailed Experimental Protocols

Phase 1: Protection (Acetylation)

Objective: Protect the amine to prevent oxidation and increase steric bulk.[1][2]

-

Reagents: 2,4-Dimethylaniline (1.0 eq), Acetic Anhydride (1.2 eq), Glacial Acetic Acid (Solvent).[1][2]

-

Protocol:

-

Dissolve 2,4-dimethylaniline (12.1 g, 100 mmol) in glacial acetic acid (50 mL).

-

Add acetic anhydride (12.2 g, 120 mmol) dropwise over 15 minutes. Exothermic reaction.[1][2]

-

Stir at room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc 7:3).[1]

-

Pour the mixture into ice-cold water (200 mL) with vigorous stirring.

-

Filter the white precipitate, wash with cold water, and dry in a vacuum oven at 50°C.

-

-

Yield Target: >90%

-

Checkpoint: Product should be a white solid (mp ~129-130°C).[1][2]

Phase 2: Chlorosulfonation (The Critical Step)

Objective: Introduce the sulfonyl chloride group at the 5-position.[1][2] Mechanism: Electrophilic Aromatic Substitution.[1][2] The bulky acetamido group and the 2-methyl group sterically hinder position 6.[1][2] The 2-methyl group strongly activates its para position (5).[1][2]

-

Reagents: 2,4-Dimethylacetanilide (1.0 eq), Chlorosulfonic Acid (5.0 eq).[1][2]

-

Protocol:

-

Safety: Perform in a fume hood. Chlorosulfonic acid reacts violently with water.[1]

-

Place chlorosulfonic acid (33 mL, ~500 mmol) in a dry round-bottom flask equipped with a drying tube. Cool to 0-5°C.[1]

-

Add 2,4-dimethylacetanilide (16.3 g, 100 mmol) portion-wise over 30 minutes. Do not exceed 10°C during addition to prevent charring.[1]

-

Once addition is complete, remove the ice bath and heat the mixture to 60°C for 3 hours.

-

Cool the reaction mass to room temperature.

-

Quenching: Slowly pour the reaction mixture onto crushed ice (500 g) with vigorous stirring. Caution: Evolution of HCl gas.

-

Filter the precipitated sulfonyl chloride immediately.[1][2] Wash with cold water.[1][2]

-

Phase 3: Sulfone Formation (Reduction-Alkylation)

Objective: Convert the sulfonyl chloride to the methyl sulfone via a sulfinate intermediate.[1][2]

-

Reagents: Crude Sulfonyl Chloride, Sodium Sulfite (

), Sodium Bicarbonate ( -

Protocol:

-

Suspend the wet sulfonyl chloride cake in water (100 mL).

-

Neutralize with

to pH ~7. -

Add

(25 g, 200 mmol) and heat to 70°C for 2 hours. The solid should dissolve as the sulfonyl chloride reduces to the soluble sodium sulfinate ( -

Cool to 40°C.

-

Add Methyl Iodide (10 mL, 160 mmol) dropwise. Safety: MeI is a carcinogen; use a sealed system or efficient hood.[2]

-

Reflux (or heat to 50-60°C) for 4 hours. The sulfone product will precipitate.[1][2][3]

-

Phase 4: Hydrolysis (Deprotection)

Objective: Remove the acetyl group to yield the final aniline.[1][2]

-

Protocol:

Critical Process Parameters (CPPs) & Data Summary

| Parameter | Specification | Impact |

| Chlorosulfonation Temp | < 50°C may yield incomplete reaction; > 75°C increases polymerization/tars.[1][2] | |

| Quenching Rate | Slow/Controlled | Rapid quenching causes heat spikes, hydrolyzing the chloride back to sulfonic acid.[1][2] |

| Sulfinate pH | 7.0 - 8.0 | Acidic pH decomposes sulfinate to sulfinic acid (unstable); Basic pH hydrolyzes MeI.[1][2] |

| MeI Equivalents | 1.5 - 2.0 eq | Excess required due to volatility and side reactions.[1][2] |

Reaction Mechanism: Sulfinate Alkylation

The conversion of the sulfonyl chloride to the sulfone proceeds via a nucleophilic substitution (

Figure 2: Mechanism of Sulfone Formation.[1][2] The sulfur atom of the sulfinate acts as the nucleophile.

Troubleshooting & Quality Control

-

Issue: Low Yield in Chlorosulfonation.

-

Issue: Product is the 6-isomer.

-

Issue: Incomplete Hydrolysis.

-

Diagnosis: LCMS shows Mass M+42.[1]

-

Fix: Extend reflux time or increase HCl concentration.

-

References

-

Regioselectivity in Chlorosulfonation

-

Sulfinate Reduction Protocol

-

Target Compound Data

-

General Synthesis of Methyl Sulfones

Sources

- 1. N-(2,4-Dimethylphenyl)acetamide | C10H13NO | CID 16303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EP1324982B1 - Aromatic sulfonation reactions - Google Patents [patents.google.com]

- 3. CN102311372A - Preparation process of 4-beta-sulfatoethylsulfonyl aniline-2-sulfonic acid - Google Patents [patents.google.com]

- 4. WO2016075703A2 - An improved process for preparation of 5-amino-2,4-di-tert- butylphenol or an acid addition salt thereof - Google Patents [patents.google.com]

- 5. homework.study.com [homework.study.com]

- 6. CAS 849035-63-8: 2,4-dimethyl-5-(methylsulfonyl)aniline [cymitquimica.com]

Use of 2,4-Dimethyl-5-(methylsulfonyl)aniline in the synthesis of kinase inhibitors

Application Notes & Protocols

Topic: Use of 2,4-Dimethyl-5-(methylsulfonyl)aniline in the Synthesis of Kinase Inhibitors

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of Substituted Anilines in Kinase Inhibitor Design

Protein kinases are a vast family of enzymes that regulate nearly all aspects of cellular life by catalyzing the phosphorylation of specific protein substrates.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important target classes in modern drug discovery.[1][2] Small molecule kinase inhibitors have revolutionized the treatment landscape for numerous cancers by targeting the highly conserved ATP-binding pocket of these enzymes.[2][3]

The efficacy and selectivity of these inhibitors are dictated by their molecular architecture. A common and highly successful scaffold involves a heterocyclic core (such as pyrimidine or quinazoline) that mimics the adenine ring of ATP to form key hydrogen bonds with the "hinge" region of the kinase.[4] Attached to this core, various substituted aryl groups explore adjacent hydrophobic pockets to achieve potency and selectivity.

Among the vast array of available building blocks, 2,4-Dimethyl-5-(methylsulfonyl)aniline has emerged as a particularly valuable synthon. Its structural features are strategically suited for kinase inhibitor synthesis:

-

The aniline amino group serves as the primary reactive handle for coupling to heterocyclic cores, typically through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.[5]

-

The dimethyl substitution pattern provides steric bulk that can enhance binding affinity and modulate the molecule's orientation within the active site.

-

The methylsulfonyl group is a potent hydrogen bond acceptor and can form critical interactions with amino acid residues in the solvent-exposed region of the ATP pocket, significantly improving potency and physicochemical properties.

This guide provides a detailed technical overview, from synthesis to biological evaluation, for leveraging 2,4-Dimethyl-5-(methylsulfonyl)aniline in the development of novel kinase inhibitors.

Physicochemical and Safety Data for Starting Material

Before commencing any synthetic work, it is critical to be familiar with the properties and handling requirements of the starting material.

| Property | Value | Source |

| Chemical Name | 2,4-Dimethyl-5-(methylsulfonyl)aniline | - |

| CAS Number | 849035-63-8 | - |

| Molecular Formula | C₉H₁₃NO₂S | - |

| Molecular Weight | 199.27 g/mol | - |

| Appearance | Off-white to light brown solid | Supplier Data |

| Storage | Sealed in dry, 2-8°C | Supplier Data |

| Hazard Statements | H302, H312, H315, H319, H332, H335 | GHS Data |

| Signal Word | Warning | GHS Data |

Safety Precautions: Handle 2,4-Dimethyl-5-(methylsulfonyl)aniline in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

Part 1: Synthesis of an Exemplar Anilino-Pyrimidine Kinase Inhibitor

A frequent strategy in kinase inhibitor synthesis is the coupling of a substituted aniline with a halogenated pyrimidine core. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that excels in forming this crucial C-N bond with high efficiency and functional group tolerance.[5][6]

General Reaction Scheme

The following scheme illustrates the coupling of 2,4-Dimethyl-5-(methylsulfonyl)aniline with a generic 2-chloropyrimidine derivative.

Caption: Buchwald-Hartwig C-N cross-coupling reaction.

Protocol 1: Synthesis via Buchwald-Hartwig Amination

This protocol provides a representative method for synthesizing an anilino-pyrimidine inhibitor.

A. Materials and Reagents

-

2,4-Dimethyl-5-(methylsulfonyl)aniline (1.0 eq)

-

Substituted 2-chloropyrimidine (e.g., 2-chloro-4-(trifluoromethyl)pyrimidine) (1.1 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)

-

Cesium Carbonate (Cs₂CO₃) (2.0 eq)

-

Anhydrous 1,4-Dioxane (in a solvent purification system or from a sealed bottle)

-

Nitrogen or Argon gas supply

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Standard workup and purification reagents (Ethyl acetate, Brine, MgSO₄, Silica gel)

B. Experimental Procedure

-

Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add 2,4-Dimethyl-5-(methylsulfonyl)aniline (1.0 eq), the 2-chloropyrimidine derivative (1.1 eq), Cesium Carbonate (2.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

-

Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes. This step is critical as the palladium(0) catalyst is sensitive to oxygen.

-

Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

-

Reaction: Attach a condenser (under inert gas), and heat the reaction mixture to 100 °C with vigorous stirring.

-

Causality Note: The choice of a bulky, electron-rich phosphine ligand like Xantphos is crucial. It stabilizes the palladium catalyst and promotes the key reductive elimination step that forms the desired C-N bond, while minimizing side reactions.[6][7] Cesium carbonate is a strong, non-nucleophilic base often used to facilitate the deprotonation of the amine.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed (typically 4-12 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.

-

Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Protocol 2: Product Characterization

Confirming the structure and purity of the synthesized inhibitor is a non-negotiable step.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Dissolve a small sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The resulting spectrum should show characteristic peaks for all protons in the molecule. Key signals to look for include:

-

The disappearance of the aniline -NH₂ protons (typically a broad singlet).

-

The appearance of a new -NH- proton signal, often coupled to aromatic protons.

-

Distinct singlets for the two aryl methyl groups and the sulfonyl methyl group.

-

Characteristic shifts for the pyrimidine ring protons.

-

-

¹³C NMR: Provides confirmation of the carbon skeleton.

-

Expert Insight: NMR is invaluable for providing detailed structural information and confirming that the desired bond has formed.[8]

B. Mass Spectrometry (MS)

-

Use a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) to confirm the molecular weight of the product.

-

The observed mass should match the calculated exact mass of the protonated molecule [M+H]⁺ to within 5 ppm. This provides strong evidence for the elemental composition of the compound.[1]

C. High-Performance Liquid Chromatography (HPLC)

-

Analyze the purity of the final compound using a reverse-phase HPLC method.

-

A pure compound should exhibit a single major peak (typically >95% purity by peak area) at a specific retention time.

Part 2: Biological Evaluation of the Synthesized Inhibitor

Once the inhibitor is synthesized and characterized, the next step is to determine its biological activity. An in vitro kinase assay is used to measure how effectively the compound inhibits the target kinase.

Workflow for Kinase Inhibition Profiling

Caption: Experimental workflow for determining inhibitor IC₅₀.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures kinase activity by quantifying the amount of ADP produced during the reaction.[9][10] Less ADP production in the presence of an inhibitor indicates potent inhibition.

A. Materials and Reagents

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Target kinase enzyme (e.g., recombinant human EGFR)

-

Kinase-specific substrate (e.g., a poly(Glu,Tyr) peptide for EGFR)

-

ATP solution

-

Synthesized inhibitor, dissolved in DMSO

-

Kinase reaction buffer

-

White, opaque 96- or 384-well plates

-

Multichannel pipettes and a luminometer

B. Experimental Procedure

-

Inhibitor Dilution: Prepare a serial dilution series of the inhibitor in kinase buffer containing DMSO. Ensure the final DMSO concentration in the assay is constant across all wells (typically ≤1%).

-

Kinase Reaction Setup: In each well of the plate, add the following:

-

Kinase buffer

-

Inhibitor from the dilution series (or DMSO for 'no inhibitor' controls)

-

Kinase enzyme

-

Substrate

-

-

Initiate Reaction: Start the kinase reaction by adding ATP. The final volume is typically 5-25 µL.

-

Incubation: Incubate the plate at room temperature for a set time (e.g., 60 minutes).

-

First Detection Step (ATP Depletion): Add an equal volume of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining unconsumed ATP.[11] Incubate for 40 minutes at room temperature.

-

Second Detection Step (ADP to ATP Conversion): Add a volume of Kinase Detection Reagent equal to the new volume in the well. This converts the ADP produced by the kinase into ATP and provides the luciferase/luciferin required for light production.[12] Incubate for 30-60 minutes at room temperature.

-

Measurement: Measure the luminescence of each well using a plate-reading luminometer. The light signal is proportional to the amount of ADP produced, and therefore, to the kinase activity.[12]

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.

-

Data Presentation: Selectivity Profiling

A key attribute of a good kinase inhibitor is selectivity. The IC₅₀ of the compound should be tested against a panel of different kinases to assess its specificity.

| Kinase Target | Exemplar IC₅₀ (nM) | Interpretation |

| EGFR | 15 | Potent inhibition of the primary target |

| Src | 250 | Moderate off-target activity |

| VEGFR2 | >10,000 | Highly selective against VEGFR2 |

| CDK2 | 8,500 | Highly selective against CDK2 |

Part 3: Mechanism of Action and Signaling Context

Understanding how an inhibitor works requires placing it within the context of cellular signaling pathways. Inhibitors derived from 2,4-dimethyl-5-(methylsulfonyl)aniline often target tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[13]

The EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon binding to ligands like EGF, dimerizes and autophosphorylates its intracellular kinase domain.[14] This phosphorylation creates docking sites for adaptor proteins, which in turn activate downstream pro-survival and proliferative pathways, such as the RAS/RAF/MAPK and PI3K/AKT cascades.[15][16] In many cancers, EGFR is mutated or overexpressed, leading to constitutive signaling.

Caption: EGFR signaling and the site of inhibitor action.

The anilino-pyrimidine inhibitor functions by competing with ATP for binding to the kinase domain of EGFR. By occupying this site, it prevents autophosphorylation, thereby blocking the initiation of all downstream signaling and inhibiting cancer cell proliferation and survival.

References

-

Royalchem. (n.d.). 2,4-Dimethyl Aniline (2,4-Xylidine) | CAS 95-68-1 | Amitraz Intermediate. Royalchem. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). 2,4-Dimethylaniline. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

MDPI. (2023). Computer- and NMR-Aided Design of Small-Molecule Inhibitors of the Hub1 Protein. MDPI. Retrieved February 7, 2026, from [Link]

-

PubMed. (2022). A recent update on small-molecule kinase inhibitors for targeted cancer therapy and their therapeutic insights from mass spectrometry-based proteomic analysis. National Library of Medicine. Retrieved February 7, 2026, from [Link]

-

BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. BMG LABTECH. Retrieved February 7, 2026, from [Link]

-

ACS Publications. (2006). 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK Inhibitors: Synthesis, SAR Analysis, X-ray Crystallography, and Biological Activity. Journal of Medicinal Chemistry. Retrieved February 7, 2026, from [Link]

-

Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Creative Diagnostics. Retrieved February 7, 2026, from [Link]

-

PubMed Central. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. National Library of Medicine. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. ResearchGate. Retrieved February 7, 2026, from [Link]

-

Blue Ridge Institute for Medical Research. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update. BRIMR. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2022). Simplified schematic diagram of the EGFR signaling pathway depicting.... ResearchGate. Retrieved February 7, 2026, from [Link]

-

mediaTUM. (2019). Identifying small molecule probes for kinases by chemical proteomics. Technische Universität München. Retrieved February 7, 2026, from [Link]

-

ACS Publications. (2024). Expanding the Range of Methods for Obtaining Diverse Representatives of Sulfonyl Phosphoramidate Oligonucleotides. ACS Omega. Retrieved February 7, 2026, from [Link]

-

MDPI. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Retrieved February 7, 2026, from [Link]

-

Semantic Scholar. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Semantic Scholar. Retrieved February 7, 2026, from [Link]

-

Wikipedia. (n.d.). Epidermal growth factor receptor. Wikipedia. Retrieved February 7, 2026, from [Link]

-

MDPI. (2014). Radiolabeled Small Molecule Protein Kinase Inhibitors for Imaging with PET or SPECT. MDPI. Retrieved February 7, 2026, from [Link]

-

PubMed Central. (2020). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. National Library of Medicine. Retrieved February 7, 2026, from [Link]

-

YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved February 7, 2026, from [Link]

-

Wikimedia Commons. (2007). File:EGFR signaling pathway.png. Wikimedia Commons. Retrieved February 7, 2026, from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved February 7, 2026, from [Link]

-

ACS Publications. (2023). Discovery of 2-(Anilino)pyrimidine-4-carboxamides as Highly Potent, Selective, and Orally Active Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. Journal of Medicinal Chemistry. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2014). Simplified EGFR-signaling pathway. Ligands are EGF, TGF-β, ER, and AR.... ResearchGate. Retrieved February 7, 2026, from [Link]

-

YouTube. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. Retrieved February 7, 2026, from [Link]

Sources

- 1. A recent update on small-molecule kinase inhibitors for targeted cancer therapy and their therapeutic insights from mass spectrometry-based proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. brimr.org [brimr.org]

- 3. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Computer- and NMR-Aided Design of Small-Molecule Inhibitors of the Hub1 Protein | MDPI [mdpi.com]

- 9. ADP-Glo™ Kinase Assay Protocol [promega.jp]

- 10. bmglabtech.com [bmglabtech.com]

- 11. promega.com [promega.com]

- 12. ADP-Glo™ Kinase Assay [promega.sg]

- 13. researchgate.net [researchgate.net]

- 14. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. researchgate.net [researchgate.net]

Application Note: Strategic Utilization of 2,4-Dimethyl-5-(methylsulfonyl)aniline in Kinase Inhibitor Design

Executive Summary

This application note details the methodological integration of 2,4-Dimethyl-5-(methylsulfonyl)aniline (CAS: 849035-63-8) into medicinal chemistry workflows. This molecule serves as a "privileged scaffold" in the synthesis of Type I and Type II kinase inhibitors, particularly targeting ALK (Anaplastic Lymphoma Kinase) , JAK (Janus Kinase) , and ROS1 .

The unique substitution pattern of this aniline derivative offers two critical advantages in drug design:

-

Electronic Modulation: The methylsulfonyl (

) group acts as a potent hydrogen bond acceptor, crucial for interacting with the solvent-exposed regions of the kinase ATP-binding pocket. -

Conformational Control: The 2,4-dimethyl steric bulk restricts bond rotation, enforcing bio-active atropisomeric conformations that enhance selectivity against off-target kinases (e.g., reducing IGF-1R affinity).

Chemical Profile & Pharmacophore Mapping

To effectively utilize this building block, researchers must understand its electronic and steric contributions to the final drug candidate.

| Property | Specification | Medicinal Chemistry Significance |

| IUPAC Name | 2,4-Dimethyl-5-(methylsulfonyl)aniline | Core scaffold identity.[1] |

| CAS Number | 849035-63-8 | Unique identifier for procurement. |

| Molecular Weight | 199.27 g/mol | Low MW allows for "fragment-based" growth. |

| H-Bond Donors | 1 (Aniline | Nucleophilic handle for coupling. |

| H-Bond Acceptors | 2 (Sulfone oxygens) | Critical for water-mediated H-bonds in the kinase pocket. |

| Electronic Character | Electron-Deficient Ring | The sulfone is a strong EWG ( |

Pharmacophore Interaction Logic

In the context of ALK inhibitors (analogous to Ceritinib or Brigatinib), the methylsulfonyl group typically orients towards the solvent front, forming water-mediated hydrogen bonds that improve solubility and potency. The 2-methyl group often clashes with the "gatekeeper" residue in non-target kinases, thereby improving selectivity.

Experimental Protocols

Workflow Overview: Synthesis of 2,4-Diaminopyrimidine Scaffolds

The primary application of this aniline is in the synthesis of 2,4-diaminopyrimidine cores via sequential

Diagram 1: Synthetic Pathway & Regioselectivity

Caption: Sequential functionalization of the pyrimidine core. Steric bulk of the aniline directs selectivity toward the C4 position.

Protocol A: Regioselective Coupling (C4-Functionalization)

This protocol describes the coupling of 2,4-dimethyl-5-(methylsulfonyl)aniline with 2,4-dichloropyrimidine. Due to the electron-withdrawing nature of the sulfone, the aniline is less nucleophilic, requiring forcing conditions or specific bases.

Reagents:

-

2,4-Dimethyl-5-(methylsulfonyl)aniline (1.0 eq)

-

2,4-Dichloropyrimidine (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Solvent: n-Butanol (n-BuOH) or NMP (N-Methyl-2-pyrrolidone)

Step-by-Step Methodology:

-

Preparation: In a dry pressure vial, dissolve 2,4-dichloropyrimidine (1.2 eq) in n-BuOH (0.2 M concentration).

-

Addition: Add DIPEA (2.5 eq) followed by 2,4-dimethyl-5-(methylsulfonyl)aniline (1.0 eq).

-

Expert Insight: The aniline is added last to ensure the pyrimidine is fully solvated, minimizing homocoupling.

-

-

Reaction: Seal the vial and heat to 110°C for 12–16 hours.

-

Why: The 2,4-dimethyl steric hindrance and the sulfone EWG effect significantly retard the reaction rate compared to simple anilines. Lower temperatures result in incomplete conversion.

-

-

Monitoring: Monitor by LC-MS. Look for the monochloride intermediate mass

.-

QC Check: Ensure the ratio of C4-isomer (desired) to C2-isomer (undesired) is >10:1. The C4 position is electronically more electrophilic, but the steric bulk of our aniline can occasionally push reaction toward C2 if the temperature is too uncontrolled.

-

-

Workup: Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol. If no precipitate, dilute with EtOAc, wash with water/brine, dry over

, and concentrate. -

Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Coupling (Alternative)

If

Reagents:

- (0.05 eq)

-

Xantphos or BrettPhos (0.1 eq)

- (2.0 eq)

-

Solvent: 1,4-Dioxane (anhydrous)

Methodology:

-

Charge a flask with the aniline (1.0 eq), 2,4-dichloropyrimidine (1.1 eq), base, and catalyst/ligand system.

-

Purge with Nitrogen/Argon for 5 minutes (Critical: Oxygen poisons the Pd catalyst).

-

Add degassed 1,4-Dioxane.

-

Heat at 100°C for 4–6 hours.

-

Result: This method typically yields cleaner regioselectivity and higher conversion for deactivated anilines.

Troubleshooting & Optimization Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Aniline nucleophilicity is too low due to Sulfone EWG. | Switch from Protocol A ( |

| Poor Regioselectivity (C2 vs C4) | Temperature too high during initial mixing; Steric clash. | Lower initial temp to 0°C during addition, then ramp slowly. Use a less bulky base. |

| Product Solubility Issues | Sulfone group creates high lattice energy. | Use DMSO/Methanol mixtures for LC-MS injection. Product may require DMF for dissolution during subsequent steps. |

Structural Validation (Self-Validating Data)

When characterizing the intermediate, the following NMR signatures confirm the correct structure (C4-substitution):

-

Proton NMR (

):-

The Pyrimidine C6-H proton usually appears as a doublet around

8.0–8.2 ppm. -

The Aniline NH proton should be a broad singlet, often deshielded (

9.0–10.0 ppm) due to the electron-poor pyrimidine ring. -

Distinctive Methyls: You must observe three distinct methyl singlets:

- (Position 2)

- (Position 4)[2]

-

(Sulfone, typically

-

References

-

Chemical Identity & Properties

-

PubChem Compound Summary for CID 79617 (Analogous Sulfonyl Anilines). National Center for Biotechnology Information (2025). Link

-

-

Synthetic Methodology (SNAr Regioselectivity)

-

Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. National Institutes of Health (NIH) / PubMed. Link

-

-

Kinase Inhibitor Design (ALK/ROS1 Context)

-

Commercial Availability & CAS Verification

-

2,4-Dimethyl-5-(methylsulfonyl)aniline (CAS 849035-63-8). BLD Pharm Product Catalog. Link

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: 2,4-Dimethyl-5-(methylsulfonyl)aniline as a Strategic Building Block in Drug Discovery

[1]

Executive Summary

2,4-Dimethyl-5-(methylsulfonyl)aniline (CAS: 849035-63-8) represents a "privileged scaffold" in modern medicinal chemistry.[] Its structural uniqueness lies in the combination of a polar, hydrogen-bond-accepting sulfone group with a lipophilic, sterically demanding dimethyl-substituted phenyl ring.[] This specific substitution pattern is frequently utilized to modulate metabolic stability, solubility, and binding selectivity in kinase inhibitors (e.g., JAK, ALK) and immunological targets (e.g., ROR

This guide provides optimized protocols for utilizing this intermediate, specifically addressing the challenges posed by its reduced nucleophilicity (due to the electron-withdrawing sulfone) and steric hindrance (due to the ortho-methyl group).[]

Chemical Profile & Technical Specifications[1][2][3][4][5]

Before initiating synthesis, researchers must account for the physicochemical behavior of the sulfone-aniline moiety. The sulfone group significantly deactivates the aniline nitrogen, making standard nucleophilic attacks sluggish without catalysis.[2]

| Property | Specification | Critical Insight for Synthesis |

| CAS Number | 849035-63-8 | Unique identifier for procurement. |

| Formula | MW: 199.27 g/mol .[][2] | |

| Structure | Aniline with 2,4-Me and 5- | Steric Alert: The 2-methyl group hinders attack.[] Electronic Alert: The 5-sulfone withdraws electron density ( |

| Solubility | DMSO, DMF, MeOH (Hot) | Poor solubility in non-polar solvents (Hexane, |

| Safety | Irritant (H315, H319) | Handle in fume hood.[][2] Sulfone derivatives can exhibit delayed toxicity.[][2] |

Core Application Protocols

Protocol A: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)

Context: This is the primary method for attaching this building block to heteroaryl halides (e.g., chloropyrimidines, chloropyridines) to form kinase inhibitor scaffolds.[][2] Standard